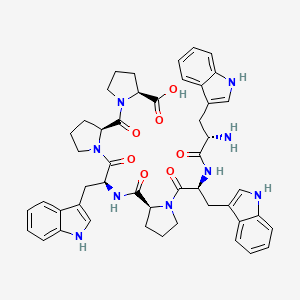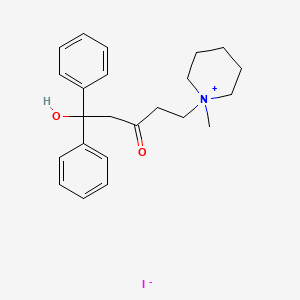
L-Tryptophyl-L-tryptophyl-L-prolyl-L-tryptophyl-L-prolyl-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tryptophyl-L-tryptophyl-L-prolyl-L-tryptophyl-L-prolyl-L-proline is a complex peptide composed of three L-tryptophan and three L-proline residues
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-L-tryptophyl-L-prolyl-L-tryptophyl-L-prolyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling of amino acids: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Deprotection: After each coupling step, the protecting group on the amino acid is removed to allow the next amino acid to attach.
Cleavage from the resin: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective and scalable compared to traditional chemical synthesis.
化学反应分析
Types of Reactions
L-Tryptophyl-L-tryptophyl-L-prolyl-L-tryptophyl-L-prolyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residues, leading to the formation of kynurenine or other oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the tryptophan residues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) can be used for bromination of tryptophan residues.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan residues can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.
科学研究应用
L-Tryptophyl-L-tryptophyl-L-prolyl-L-tryptophyl-L-prolyl-L-proline has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, including as a drug delivery system or as a therapeutic agent itself.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of L-Tryptophyl-L-tryptophyl-L-prolyl-L-tryptophyl-L-prolyl-L-proline involves its interaction with specific molecular targets. The tryptophan residues can interact with aromatic amino acids in proteins, while the proline residues can induce conformational changes in the peptide structure. These interactions can affect various biological pathways, including signal transduction and enzyme activity.
相似化合物的比较
Similar Compounds
L-Tryptophan: A single amino acid that serves as a precursor to serotonin and melatonin.
L-Proline: An amino acid involved in protein synthesis and collagen formation.
L-Tryptophyl-L-proline: A dipeptide with potential biological activity.
Uniqueness
L-Tryptophyl-L-tryptophyl-L-prolyl-L-tryptophyl-L-prolyl-L-proline is unique due to its specific sequence and combination of tryptophan and proline residues. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
属性
CAS 编号 |
860605-12-5 |
|---|---|
分子式 |
C48H53N9O7 |
分子量 |
868.0 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C48H53N9O7/c49-34(22-28-25-50-35-13-4-1-10-31(28)35)43(58)53-38(23-29-26-51-36-14-5-2-11-32(29)36)45(60)55-19-7-16-40(55)44(59)54-39(24-30-27-52-37-15-6-3-12-33(30)37)46(61)56-20-8-17-41(56)47(62)57-21-9-18-42(57)48(63)64/h1-6,10-15,25-27,34,38-42,50-52H,7-9,16-24,49H2,(H,53,58)(H,54,59)(H,63,64)/t34-,38-,39-,40-,41-,42-/m0/s1 |
InChI 键 |
KGIHRVOXOMNCFE-XLAHBAAGSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)N)C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CNC9=CC=CC=C98)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol](/img/structure/B12547777.png)
![Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-](/img/structure/B12547778.png)


![6,7-Dihydrothieno[2,3-b][1,4]thiazepin-5(4H)-one](/img/structure/B12547785.png)
![[(S)-1-Methyl-2-azidoethyl]carbamic acid tert-butyl ester](/img/structure/B12547789.png)
![3-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylpropanenitrile](/img/structure/B12547800.png)
![(2R)-2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane](/img/structure/B12547803.png)

![2,2'-({2-[(Methanesulfonyl)amino]ethyl}azanediyl)diacetic acid](/img/structure/B12547809.png)
![6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole](/img/structure/B12547820.png)
![2-{[(Benzyloxy)carbonyl]amino}-3,3-difluoro-2-methylpropanoic acid](/img/structure/B12547821.png)

